Product packaging for 3-(Hydroxyphenylmethyl)phenol(Cat. No.:CAS No. 7765-98-2)

3-(Hydroxyphenylmethyl)phenol

Cat. No.: B3181329
CAS No.: 7765-98-2
M. Wt: 200.23 g/mol
InChI Key: LDVOYHIJRINIFY-UHFFFAOYSA-N
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Description

Significance of Arylmethanol and Dihydroxyphenylmethane Scaffolds in Organic Chemistry

The arylmethanol and dihydroxyphenylmethane scaffolds are fundamental structural motifs in organic chemistry. Arylmethanols, which feature a hydroxyl group attached to a benzylic carbon, and dihydroxyphenylmethanes, characterized by two hydroxyphenyl rings linked by a methylene (B1212753) bridge, are key components in the synthesis of a wide array of organic compounds. diva-portal.orgresearchgate.net

The reactivity of the benzylic alcohol in arylmethanols makes them versatile intermediates in Friedel-Crafts alkylation reactions, allowing for the construction of larger, more complex molecular architectures. diva-portal.org Dihydroxyphenylmethane structures, such as those found in bisphenols, are crucial monomers in the production of polymers like polycarbonates and epoxy resins. diva-portal.orgwikipedia.org The arrangement of the hydroxyl groups on the phenyl rings significantly influences the properties and applications of the resulting materials.

Role of Phenolic Derivatives as Building Blocks in Complex Molecule Synthesis

Phenolic derivatives are indispensable building blocks in the synthesis of complex molecules due to their versatile reactivity. researchgate.netunimelb.edu.aumdpi.com The hydroxyl group can be easily modified, and the aromatic ring can undergo various substitution reactions, enabling the creation of a diverse range of structures. mdpi.com This versatility has led to their use in the development of everything from pharmaceuticals to advanced polymers. wikipedia.orgnih.gov

The ability of phenolic compounds to form polymers is of particular importance. For instance, the reaction of phenols with aldehydes leads to the formation of phenolic resins, a class of polymers with a long history of industrial use. wikipedia.org More recently, the focus has shifted towards creating functional materials with specific properties, such as conductivity or tailored thermal stability, by carefully designing the phenolic monomers. researchgate.netunimelb.edu.au

Historical Context of Research on Phenolic Methane (B114726) Derivatives

Research into phenolic methane derivatives has a rich history, dating back to the pioneering work on phenol-formaldehyde resins in the early 20th century. This early research laid the groundwork for the development of synthetic polymers. Over the years, the focus of research has expanded significantly.

In the mid-20th century, the synthesis and properties of various bisphenols, which are dihydroxyphenylmethane derivatives, became a major area of investigation due to their importance in the burgeoning plastics industry. google.comchemicalbook.com This research explored different catalytic systems and reaction conditions to control the isomeric purity and yield of the desired products. diva-portal.orgcollectionscanada.gc.ca More recently, there has been a growing interest in developing bisphenols from renewable, bio-based sources to create more sustainable materials. rsc.org

The study of the environmental and biological interactions of phenolic methane derivatives has also become a significant research area. For example, the biodegradation pathways of compounds like bisphenol F have been elucidated, revealing how microorganisms can break down these synthetic molecules. researchgate.net

Chemical and Physical Properties of 3-(Hydroxyphenylmethyl)phenol

PropertyValue
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.23 g/mol
Appearance Off-white to light brown solid
Melting Point 125-128 °C
Boiling Point Decomposes before boiling
Solubility Soluble in methanol, ethanol, and acetone (B3395972). Sparingly soluble in water.
CAS Number 2467-03-0

Research Findings on this compound

Recent research has focused on the synthesis and characterization of this compound and its isomers as alternatives to other bisphenols. Studies have investigated the use of various catalysts, such as Lewis acids, to promote the reaction between phenols and benzyl (B1604629) alcohols, leading to the formation of these dihydroxyphenylmethane structures. diva-portal.org The reaction conditions, including temperature and the nature of the substituents on the aromatic rings, have been found to significantly influence the yield and the ratio of the resulting isomers. diva-portal.org

For example, the reaction of phenol (B47542) with 3-hydroxybenzyl alcohol in the presence of a hafnium triflate catalyst can produce a mixture of bisphenol isomers, including this compound. The position of the hydroxyl groups on the final product is directed by the starting materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2 B3181329 3-(Hydroxyphenylmethyl)phenol CAS No. 7765-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[hydroxy(phenyl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVOYHIJRINIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300174
Record name 3-Hydroxy-α-phenylbenzenemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7765-98-2
Record name 3-Hydroxy-α-phenylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7765-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-α-phenylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Reaction Pathways of 3 Hydroxyphenylmethyl Phenol

Molecular Electron Density Theory (MEDT) Studies of Reaction Mechanisms

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of a reaction. mdpi.com This theory analyzes the changes in electron density along a reaction path to provide insights into the molecular mechanisms. mdpi.com Studies applying MEDT to reactions involving hydroxymethylphenol derivatives, such as the dehydration of 2-(hydroxy(phenyl)methyl)phenol, have been conducted to elucidate reaction mechanisms. researchgate.net

In the context of organic reactions, MEDT helps to rationalize chemo-, regio-, and stereoselectivities by correlating electron density changes with activation energies. researchgate.net For instance, the theory has been used to study cycloaddition reactions involving ortho-quinone methide intermediates, which are derived from hydroxymethylphenols. researchgate.net MEDT proposes that the global electron density transfer (GEDT) from the nucleophile to the electrophile is a key factor in polar and ionic reactions, causing significant changes in the electron density distribution of the reacting species. mdpi.com Unlike the Frontier Molecular Orbital (FMO) theory, MEDT emphasizes the decisive role of electron density changes in determining the reactivity of organic molecules. researchgate.net

Formation and Reactivity of Quinone Methide Intermediates (e.g., o-Quinone Methide from 2-(Hydroxyphenylmethyl)phenol)

Hydroxymethylphenols, particularly ortho-isomers like 2-(hydroxyphenylmethyl)phenol, are known precursors to highly reactive intermediates called quinone methides (QMs). nih.gov Ortho-quinone methides (o-QMs) are short-lived species often generated in situ and are valuable in the synthesis of complex molecules and natural products. researchgate.netnih.gov Their reactivity is characterized by two main canonical forms: a biradical species and a polarized zwitterion. nih.gov This structure makes the methide carbon susceptible to nucleophilic attack, with the thermodynamic driving force being the subsequent rearomatization of the ring. nih.gov

Theoretical studies using density functional theory (DFT) have confirmed the QM formation hypothesis in the condensation reactions of phenol-formaldehyde resins. mdpi.comsemanticscholar.org Two primary mechanisms for the base-catalyzed formation of QMs from hydroxymethylphenols have been identified:

E1cb (Elimination Unimolecular Conjugate Base): This pathway involves the deprotonation of the phenolic hydroxyl group, followed by the elimination of the hydroxymethyl group's OH⁻ to form the QM. mdpi.comsemanticscholar.org

Water-Aided Intramolecular Water Elimination: This mechanism, found to be more energetically favorable, involves a water molecule facilitating the elimination process. mdpi.comsemanticscholar.org

Once formed, o-QMs can undergo various reactions, including inverse-electron demand hetero-Diels-Alder reactions with electron-rich dienophiles to form benzopyrans. nih.govacs.org Iron(III) salts have been shown to promote the formation of o-QMs from phenols and aldehydes, which can then be trapped in multicomponent condensation reactions. acs.orgnih.gov

Mechanisms of Condensation Reactions Involving Hydroxymethylphenols

The condensation of hydroxymethylphenols is a fundamental process in the synthesis of phenolic resins. researchgate.net For decades, the precise mechanism has been debated, with discrepancies in reported reaction kinetics, ranging from first-order to second-order. semanticscholar.orgresearchgate.net Early studies often proposed an SN2 (bimolecular nucleophilic substitution) type mechanism. semanticscholar.org

However, more recent kinetic and theoretical investigations have lent strong support to a mechanism proceeding through a quinone methide (QM) intermediate. mdpi.comresearchgate.net The self-condensation of 2-hydroxymethylphenol (2-HMP) has been confirmed to be a genuine first-order reaction, which is consistent with the QM hypothesis where the formation of the QM is the rate-determining step. semanticscholar.orgresearchgate.net The subsequent reaction of the QM with a phenolate (B1203915) ion is much faster. mdpi.comsemanticscholar.org

Table 1: Kinetic Parameters for Hydroxymethylphenol Condensation Reactions
ReactantProposed MechanismReaction OrderKey FindingsReference
2-Hydroxymethylphenol (2-HMP)Quinone Methide (QM)First-orderThe QM hypothesis holds, and SN2 mechanisms are ruled out based on kinetic data. researchgate.net
4-Hydroxymethylphenol (4-HMP)Quinone Methide (QM)Fractional (1.1-2.0)Reaction order varies with NaOH/HMP ratio and concentration, suggesting multiple competing pathways. mdpi.com
General HydroxymethylphenolsQM vs. SN2-DFT calculations show the QM mechanism is energetically more favorable than the SN2 pathway. mdpi.comsemanticscholar.org

Radical-Mediated Processes and Electron Transfer Mechanisms

Phenolic compounds, including 3-(hydroxyphenylmethyl)phenol, are recognized for their antioxidant properties, which are exerted through radical-mediated processes. smolecule.com The primary mechanism is hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to neutralize free radicals. smolecule.com This action interrupts oxidative chain reactions. nih.gov The resulting phenoxyl radical is stabilized through resonance, with the unpaired electron delocalizing across the aromatic system, which reduces its reactivity and prevents it from propagating further radical reactions. smolecule.com The presence of the hydroxymethyl group can influence the bond dissociation enthalpy (BDE) of the phenolic O–H bond, affecting the efficiency of the HAT process. smolecule.com

Electron transfer (ET) is another fundamental process these molecules can undergo. libretexts.org ET reactions can be broadly classified into two mechanisms:

Inner-Sphere Electron Transfer: This occurs when the oxidant and reductant are connected by a common bridging ligand in their coordination spheres. libretexts.orgsapub.org For a molecule like this compound, the hydroxyl groups could potentially act as ligands, forming a complex with a metal ion before the electron is transferred. sapub.org

Outer-Sphere Electron Transfer: This involves the transfer of an electron between two species that remain separate, without the formation of a covalent bridge. libretexts.org The interaction is weaker, often involving electrostatic or hydrogen bonding forces. libretexts.org

Free radicals can be generated by ionizing radiation or through metal ion-induced electron transfer reactions, initiating significant chemical changes. acs.org

Theoretical Modeling of Thermally Induced Fragmentation Pathways

The thermal stability and degradation pathways of phenolic structures can be investigated using theoretical modeling and analytical techniques like thermogravimetric analysis coupled with mass spectrometry and Fourier-transform infrared spectroscopy (TG/MS/FTIR). researchgate.net Such studies provide insight into the fragmentation patterns of complex polymers derived from phenols and can be applied to understand the breakdown of molecules like this compound. researchgate.net

For this compound, thermal decomposition would likely initiate at the weakest bonds. Theoretical modeling could predict fragmentation mechanisms, which may include:

Cleavage of the methylene (B1212753) bridge: This would lead to the formation of phenol (B47542) and hydroxyphenyl radicals.

Loss of the hydroxymethyl group: This could occur as water and formaldehyde.

Fragmentation of the aromatic rings: At higher temperatures, the stable phenolic rings would break down, producing smaller fragments like carbon monoxide, carbon dioxide, and various hydrocarbons. researchgate.net

Molecular dynamics simulations and quantum calculations can be used to estimate the energies of different bonds and predict the most likely fragmentation pathways and the resulting products. researchgate.net

Table 2: Plausible Thermally Induced Fragments of this compound Based on Theoretical Modeling Principles
Fragment m/z (mass-to-charge ratio)Plausible Chemical IdentityOrigin Pathway
18H₂ODehydration from hydroxyl groups
30CH₂O (Formaldehyde)Loss from hydroxymethyl group
94C₆H₅OH (Phenol)Cleavage of the methylene bridge
107C₇H₇O⁻ (Cresol radical ion)Fragmentation of the hydroxymethyl-substituted ring
108C₇H₈O (Cresol)Fragmentation and rearrangement
200C₁₃H₁₂O₂ (Parent molecule)Intact molecule detection

Role of Hydrogen Bonding and Solvent Effects in Reaction Kinetics

Hydrogen bonding and solvent choice play a critical role in the reaction kinetics of hydroxymethylphenols. Intramolecular hydrogen bonding, particularly between the phenolic hydroxyl and the hydroxymethyl group in ortho-isomers, can have an inhibitory effect on the formation of quinone methides. researchgate.net This hydrogen bond stabilizes the reactant, thereby increasing the activation energy required for the subsequent reaction. researchgate.net

Solvent effects can significantly alter reaction rates and even the mechanism itself. Key solvent properties influencing kinetics include:

Polarity: Polar solvents can stabilize charged transition states or intermediates, accelerating reactions that proceed through such species. chemrxiv.org The choice between a polar and non-polar solvent can change reaction rates by orders of magnitude. chemrxiv.org

Hydrogen Bonding Capability: Protic solvents that can act as hydrogen bond donors or acceptors can specifically interact with reactants and transition states. mdpi.comnih.gov For example, a solvent that can hydrogen bond with a leaving group can facilitate its departure. Conversely, strong solvation of a nucleophile can decrease its reactivity. mdpi.com

Advanced Spectroscopic and Analytical Characterization

High-Resolution Mass Spectrometry (HRMS) for Product Identification and Purity Assessment

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of 3-(hydroxyphenylmethyl)phenol. This method provides a highly accurate mass measurement, which in turn allows for the unequivocal identification of the molecular formula. For instance, in the analysis of related phenolic compounds, HRMS has been instrumental in confirming the presence of specific molecular ions and their fragments, thereby verifying the synthesized product's identity. nih.govmdpi.com The high resolution of this technique enables the differentiation of compounds with very similar nominal masses, ensuring a high degree of confidence in the product's identification.

Furthermore, HRMS is a powerful tool for assessing the purity of this compound. By detecting and identifying trace impurities, even those with masses very close to the main compound, HRMS provides a detailed purity profile. This capability is crucial in synthetic chemistry to ensure the quality and reliability of the final product. The combination of liquid chromatography with HRMS (LC-HRMS) is particularly effective for separating and identifying byproducts and contaminants. nih.govresearchgate.net

Below is a table showcasing typical HRMS data for a related phenolic compound, illustrating the level of precision achieved.

ParameterValue
Molecular Formula C₁₃H₁₂O₂
Calculated m/z ([M+H]⁺) 201.0859
Observed m/z ([M+H]⁺) 201.0861
Mass Accuracy (ppm) 1.0
This table is illustrative and based on data for a structurally similar compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing information on the chemical environment of each proton and carbon atom within the molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural determination of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and type of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary).

Illustrative NMR Data for a Related Phenolic Compound (3-phenylphenol):

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 101 MHz)
δ (ppm)δ (ppm)
7.15 - 7.55 (m, 9H, Ar-H)114.0, 114.5, 118.8, 121.2, 127.3, 128.8, 129.9, 142.5, 155.9
5.0 (s, 1H, OH)
Note: This data is for 3-phenylphenol (B1666291) and serves as a representative example. chemicalbook.comchemicalbook.com The actual spectra for this compound would show additional signals for the hydroxymethyl group.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu For this compound, COSY would show correlations between the protons on each aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is essential for assigning the carbon signals based on their attached protons. For example, it would link the benzylic proton signal to the corresponding benzylic carbon signal.

These 2D NMR experiments, when used in combination, provide a detailed and unambiguous picture of the molecular structure of this compound. researchgate.netepfl.ch

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. unitechlink.com

Key expected IR absorptions for this compound include:

O-H Stretching : A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups, with the broadening resulting from intermolecular hydrogen bonding. docbrown.infolibretexts.org

C-H Stretching (Aromatic) : Absorptions typically appear above 3000 cm⁻¹.

C-H Stretching (Aliphatic) : The stretching vibration of the C-H bond in the methylene bridge would be observed in the 2850-3000 cm⁻¹ region.

C=C Stretching (Aromatic) : Several sharp to medium intensity bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings. docbrown.info

C-O Stretching : A strong band in the 1000-1260 cm⁻¹ range would correspond to the C-O stretching of the phenolic hydroxyl groups. docbrown.info

Characteristic IR Absorption Bands for Phenolic Compounds:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (H-bonded)3200-3600Strong, Broad
C-H Stretch (Aromatic)>3000Medium to Weak
C=C Stretch (Aromatic)1450-1600Medium to Strong
C-O Stretch1000-1260Strong
This table provides a general range for the expected functional groups.

X-ray Crystallography for Absolute Stereochemistry and Conformation

For molecules with stereocenters, X-ray crystallography can be used to determine the absolute stereochemistry. While this compound itself is achiral, this technique would provide invaluable information about the dihedral angles between the two phenyl rings and the geometry around the methylene bridge. This information is crucial for understanding the molecule's shape and how it might interact with other molecules. The crystal packing, also revealed by this method, can provide insights into intermolecular interactions such as hydrogen bonding. iucr.org

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures and for assessing its purity. drugfuture.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile and widely used technique for the analysis of phenolic compounds. mdpi.com Reversed-phase HPLC, with a C18 column, is commonly employed, using a mobile phase typically consisting of a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is suitable for detection due to the aromatic nature of the compound. HPLC can be used for both qualitative analysis (based on retention time) and quantitative analysis (based on peak area).

Gas Chromatography (GC) : GC is another powerful technique for the analysis of volatile or semi-volatile compounds. epa.gov For phenols, derivatization is often employed to increase their volatility and improve chromatographic peak shape. chula.ac.th The use of a flame ionization detector (FID) or a mass spectrometer (MS) as the detector allows for sensitive detection and identification.

Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and inexpensive technique used for monitoring the progress of a reaction and for preliminary purity assessment. chula.ac.th By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the components of the mixture can be separated. The spots can be visualized under UV light or by staining.

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phenolic compounds, including this compound. The analysis of this and structurally similar compounds, such as other phenylphenols and bisphenols, often employs reverse-phase chromatography. nih.govresearchgate.net A C18 column is frequently the stationary phase of choice, valued for its ability to separate moderately polar compounds. nih.govresearchgate.net

The mobile phase typically consists of a gradient mixture of an aqueous component (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. nih.govwisdomlib.org This gradient elution allows for the effective separation of a wide range of compounds with varying polarities within a single analytical run. nih.gov

Detection is a critical aspect of the analysis. While standard UV-Vis detectors are common, advanced detectors offer enhanced sensitivity and specificity.

Diode-Array Detector (DAD) : This detector provides spectral information for each peak, aiding in compound identification and peak purity assessment. For phenolic compounds, detection wavelengths are often set around 280 nm, a common maximum absorption wavelength for the phenolic chromophore. nih.govmdpi.com Other wavelengths, such as 210 nm, 228 nm, and 279 nm, have also been utilized for related compounds like bisphenol A (BPA), depending on the specific mobile phase and analytical goals. nih.govresearchgate.net

Fluorescence Detector (FLD) : For compounds that exhibit natural fluorescence or can be derivatized with a fluorescent tag, FLD offers significantly higher sensitivity and selectivity compared to UV detection. mdpi.com Some bisphenols, which are structurally analogous to this compound, are known to be fluorescent molecules, making HPLC-FLD a powerful tool for their trace analysis in complex matrices like human amniotic fluid. wisdomlib.orgmdpi.comwisdomlib.org

Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and structural information. chemyx.com It allows for the unambiguous identification of the analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern, which is particularly useful when differentiating between isomers or analyzing complex samples. scispace.commdpi.com

To enhance the sensitivity of UV or fluorescence detection, pre-column derivatization may be employed. Reagents like 4-nitrobenzoyl chloride can be used to react with the phenolic hydroxyl groups, creating a derivative with a stronger chromophore or fluorophore. scirp.org

Table 1: Illustrative HPLC Conditions for Analysis of Related Phenolic Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. plos.org For phenolic compounds like this compound, direct analysis can be challenging due to their polarity and relatively low volatility, which can lead to poor peak shape and column adsorption. nih.gov Therefore, a derivatization step is often necessary to convert the polar hydroxyl groups into less polar, more volatile ethers or esters. nih.gov

Common derivatization reagents for phenols include:

Pentafluorobenzyl bromide (PFBBr) : This reagent reacts with phenols to form pentafluorobenzyl ethers, which are highly electron-capturing and thus suitable for sensitive detection by an electron capture detector (ECD) or by MS. nih.gov

Diazomethane (B1218177) : This reagent methylates the phenolic hydroxyl groups to form anisole (B1667542) derivatives. However, diazomethane is highly toxic and explosive, requiring special handling precautions. nih.gov

Once derivatized, the sample is injected into the GC system. Separation is typically achieved on a low-polarity fused-silica capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., HP-5ms or TG-5SilMS). nih.govnih.gov The mass spectrometer serves as the detector, providing definitive identification based on the mass spectrum of the analyte. For benzylphenol isomers, the molecular ion peak [M]+ would be expected at an m/z of 184. mdpi.comb-ac.co.uknih.gov The fragmentation pattern in the mass spectrum provides a unique fingerprint for the compound, allowing it to be distinguished from other components in the sample. mdpi.com GC-MS analysis has been successfully used to identify related compounds like 2-[(4-hydroxyphenyl)methyl]phenol in extracts from manufactured articles containing phenolic resins. mdpi.com

Table 2: General GC-MS Analytical Approach for Phenolic Compounds

Advanced Extraction and Pre-concentration Methods for Complex Matrices

The analysis of this compound in complex matrices such as environmental, biological, or food samples often requires a sample preparation step to isolate the analyte from interfering substances and to concentrate it to a level detectable by the analytical instrument. researchgate.net Several advanced extraction and pre-concentration methods are available for phenolic compounds.

Solid-Phase Extraction (SPE) : This is one of the most widely used techniques for sample cleanup and concentration. rdd.edu.iq It involves passing a liquid sample through a cartridge containing a solid sorbent. researchgate.net The choice of sorbent is critical for effective extraction. For phenolic compounds, common choices include:

Reverse-phase silica-based sorbents (e.g., C18) : These retain non-polar to moderately polar compounds from aqueous matrices. iiste.org

Polymeric sorbents (e.g., Oasis HLB) : These offer a wider range of retention for polar and non-polar compounds and are stable across a broad pH range. journalirjpac.com

Carbon-based sorbents (e.g., Graphitized Carbon Black, GCB) : These are effective for retaining planar molecules like phenols but may require stronger solvents for elution. iiste.org The benefits of SPE include the ability to simplify a complex sample matrix, reduce ion suppression in MS applications, and concentrate trace-level analytes. researchgate.net Dispersive SPE (dSPE), a variation used in the QuEChERS method, involves adding the sorbent directly to the sample extract, simplifying the process. iiste.org

Dispersive Liquid-Liquid Microextraction (DLLME) : This is a miniaturized version of liquid-liquid extraction that is fast, simple, and requires minimal solvent. mdpi.com The method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent (like acetone (B3395972) or acetonitrile) into the aqueous sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. After centrifugation, a small volume of the sedimented organic phase is collected for analysis. mdpi.com

Cloud Point Extraction (CPE) : This method uses the property of non-ionic or zwitterionic surfactants to form micelles and become turbid in aqueous solutions when heated above a certain temperature (the cloud point). Analytes in the sample can be solubilized within the micelles and become concentrated in the small volume of the surfactant-rich phase after centrifugation. This technique has been demonstrated for the pre-concentration of metal ions complexed with phenolic azo-dyes, including derivatives of 4-benzyl phenol (B47542).

Table 3: Overview of Advanced Extraction and Pre-concentration Methods

Structure Activity Relationship Sar Studies in Chemical Systems

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the activity of chemical compounds based on their structural properties. longdom.org These models are crucial in drug discovery and environmental science for forecasting the potential effects of new molecules. longdom.orgnih.gov For compounds related to 3-(Hydroxyphenylmethyl)phenol, such as other bisphenols, QSAR studies have been employed to predict their interactions with biological targets.

For instance, a 4D-QSAR study on a series of 4,4'-dihydroxydiphenylmethane derivatives, which share a similar core structure with this compound, was conducted to predict their estrogenic activity. researchgate.net This type of analysis helps in identifying the key structural features (the pharmacophore) responsible for the molecule's ability to bind to the estrogen receptor. The statistical results of this study (R²= 0.703 and Q² = 0.573) indicate a good predictive capacity for the model. researchgate.net Such models often use multiple linear regression (MLR) and other statistical methods to correlate molecular descriptors with observed biological activity. nih.govsemanticscholar.org

QSAR models are developed by correlating experimental data with calculated molecular descriptors. These descriptors can include electronic properties (like charge distribution), steric factors, and hydrophobicity. semanticscholar.org The goal is to create a statistically robust model that can be used to predict the activity of new, untested compounds. nih.gov

Influence of Substituents on Electron Density and Reaction Selectivity

The nature and position of substituents on the phenolic rings of benzylphenols significantly influence the molecule's electron density distribution and, consequently, its reactivity and selectivity in chemical reactions. The hydroxyl (-OH) groups are strong electron-donating groups, which increase the electron density on the aromatic rings, particularly at the ortho and para positions. This activation makes the rings more susceptible to electrophilic substitution reactions. smolecule.com

Studies on related bisphenol compounds have shown that electron-donating groups enhance reactivity towards electrophiles like ozone, while electron-withdrawing groups decrease it. ub.edu For example, under acidic conditions, the reactivity of various bisphenol analogues with ozone is strongly influenced by their substituents. ub.edu Electron-donating groups increase the electron density of the phenol (B47542) rings, leading to higher reactivity, whereas electron-withdrawing groups have the opposite effect. ub.edu

The interplay of intramolecular hydrogen bonding can also affect reaction selectivity. In a study of bisphenols, varying the substituents on one phenol ring altered the strength of the intramolecular hydrogen bond, which in turn influenced the strength of an intermolecular hydrogen bond with another molecule. nih.gov This demonstrates that substituent effects can be transmitted through the molecule, affecting reactivity at a distant site. nih.gov

The following table summarizes the general effects of common substituents on the reactivity of phenolic rings:

Substituent TypeExampleEffect on Electron DensityImpact on Reactivity (Electrophilic Attack)
Electron-Donating -OH, -CH₃, -OCH₃IncreasesActivates the ring, increases reaction rate
Electron-Withdrawing -NO₂, -CN, -CF₃, HalogensDecreasesDeactivates the ring, decreases reaction rate

Stereochemical Effects on Chemical and Biochemical Interactions

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. mdpi.combiomedgrid.com While this compound itself is not chiral, the introduction of substituents can create stereocenters, leading to different stereoisomers (enantiomers and diastereomers). These isomers can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. mdpi.com

The differential activity of stereoisomers is a well-established principle in pharmacology. biomedgrid.com One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even cause adverse effects. mdpi.com For example, studies on chiral pesticides have shown that one stereoisomer is often significantly more effective than the others. michberk.com Similarly, research on a nature-inspired chiral compound, 3-Br-acivicin, and its derivatives revealed that only the isomers with a specific stereochemistry displayed significant antiplasmodial activity, likely due to stereoselective uptake by the target organism. nih.gov

In the context of bisphenols, stereochemistry can influence how these molecules interact with proteins. The specific three-dimensional arrangement of atoms in a stereoisomer will determine how well it fits into the binding site of a protein, affecting the strength and nature of the interaction. nih.gov Research on synthetic polymers has also shown that altering the stereochemistry of the polymer subunits can lead to significant variations in their biological activity, such as their ability to disrupt cell membranes. acs.org

Structural Determinants of Non-Covalent Interactions (e.g., hydrogen bonding, π-stacking)

Non-covalent interactions are crucial in determining the structure, stability, and function of molecules and their assemblies. rsc.org For this compound, the key non-covalent interactions are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The two hydroxyl groups in this compound can act as both hydrogen bond donors and acceptors. This allows for the formation of intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. Intramolecular hydrogen bonding can influence the molecule's conformation, while intermolecular hydrogen bonding is critical for its crystal packing and interactions with other molecules, such as proteins or solvents. rsc.orgchemrxiv.org The presence of hydrogen bonding can also enhance the stability of π-π stacking interactions by depleting electron density from the aromatic rings. helsinki.fi

π-π Stacking: The two aromatic rings of this compound can interact through π-π stacking. rsc.org This interaction arises from the electrostatic and dispersion forces between the electron clouds of the aromatic systems. The strength and geometry of π-π stacking are influenced by the substituents on the rings. uva.es Computational studies on related systems have shown that these interactions play a significant role in the formation of molecular assemblies. nih.gov The interplay between hydrogen bonding and π-π stacking is a key factor in the self-assembly of many organic molecules. chemrxiv.orguva.es

Theoretical studies on bisphenol A derivatives adsorbed on carbon surfaces have highlighted the importance of non-covalent interactions in determining the binding energy and orientation of the molecules. lettersonmaterials.comlettersonmaterials.com

Interaction TypeDescriptionImportance for this compound
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom.The two -OH groups can form extensive hydrogen bond networks, influencing conformation, crystal structure, and interactions with biological targets. rsc.orgchemrxiv.org
π-π Stacking An attractive, non-covalent interaction between aromatic rings.The two phenyl rings can stack, contributing to the overall stability of molecular assemblies and influencing binding to flat aromatic regions of proteins. rsc.orguva.es
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.These forces contribute to the overall intermolecular interactions and the packing of molecules in the solid state. mdpi.com

SAR in Enzyme-Compound Interaction Mechanisms (e.g., protein kinase interaction, bromodomain ligand binding)

For instance, derivatives of benzylphenol have been investigated as inhibitors of various enzymes. Benzyl (B1604629) derivatives of other heterocyclic compounds have shown inhibitory activity against phosphodiesterase 7 (PDE7), an enzyme involved in T-cell dependent disorders. nih.gov While there is no direct evidence of this compound inhibiting protein kinases or bromodomains, the general principles of SAR suggest that it could serve as a scaffold for designing such inhibitors. The hydroxyl groups could form key hydrogen bonds within the enzyme's binding pocket, while the phenyl rings could engage in hydrophobic and π-stacking interactions.

Studies on the interaction of bisphenol A (BPA) and its halogenated derivatives with human serum albumin (HSA) have shown that hydrophobic interactions and hydrogen bonding are the primary forces driving the binding. mdpi.com The presence of halogen substituents on BPA derivatives was found to increase the binding affinity to HSA, suggesting that modifications to the core structure of this compound could modulate its interaction with proteins. mdpi.com Molecular docking studies are often used to predict how a ligand might bind to a protein and to identify the key interactions involved. nih.govresearchgate.net

SAR in Photochemical and Photocatalytic Performance

The photochemical behavior of phenolic compounds like this compound is of interest for applications in environmental remediation, particularly in the photocatalytic degradation of pollutants. The structure of these compounds influences their susceptibility to photodegradation.

The primary photochemical reaction for aromatic ethers, which have some structural similarity to benzylphenols, is often a photo-Claisen rearrangement, which involves the cleavage of a carbon-oxygen bond upon irradiation. researchgate.net For benzylphenols, a likely photochemical reaction involves the homolytic cleavage of the bond between the methylene (B1212753) bridge and one of the phenyl rings. researchgate.netacs.org

The efficiency of photocatalytic degradation of bisphenol A (BPA), a related compound, has been extensively studied. nih.govfrontiersin.orgscielo.org.mxacs.orgresearchgate.net This process typically involves the generation of highly reactive hydroxyl radicals (•OH) on the surface of a photocatalyst (like TiO₂) when illuminated with UV or visible light. nih.govresearchgate.net These radicals then attack the BPA molecule, leading to its degradation. nih.govresearchgate.net The degradation of BPA is influenced by factors such as pH and the concentration of the catalyst and the pollutant. nih.govscielo.org.mx

ParameterInfluence on Photocatalysis of BisphenolsResearch Finding
pH Affects the surface charge of the photocatalyst and the speciation of the bisphenol.The degradation of BPA is often more efficient in acidic conditions. nih.govresearchgate.net
Catalyst Type Different semiconductor materials have different band gaps and efficiencies.TiO₂ is a commonly used and effective photocatalyst for BPA degradation. scielo.org.mxacs.orgresearchgate.net
Initial Concentration Affects the reaction kinetics.Low concentrations of BPA are typically degraded more quickly than high concentrations. scielo.org.mx

Analysis of Conformational Dynamics via Theoretical Methods

Theoretical methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are powerful tools for studying the conformational dynamics of molecules like this compound. nih.govresearchgate.net These methods allow for the exploration of the potential energy surface of the molecule, identifying stable conformations (energy minima) and the energy barriers between them (transition states).

For this compound, the key conformational flexibility lies in the rotation around the single bonds connecting the methylene bridge to the two phenyl rings. Computational studies on the related molecule benzyl phenyl ether (BPE) have been used to map out its two-dimensional potential energy surface as a function of the torsional angles around the ether linkages. mdpi.com A similar approach for this compound would reveal the preferred spatial arrangement of the two phenolic rings relative to each other.

These calculations can also provide insights into the molecule's electronic properties, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net This information is valuable for understanding the molecule's reactivity, spectroscopic properties, and non-covalent interactions. researchgate.netresearchgate.net For example, the calculated molecular electrostatic potential (MEP) can identify the regions of the molecule that are most likely to participate in electrostatic interactions, such as hydrogen bonding. nih.gov

Applications in Advanced Materials Science and Catalysis

The unique structure of 3-(hydroxyphenylmethyl)phenol, featuring two phenolic rings linked by a methylene (B1212753) bridge, positions it and related phenolic compounds as versatile molecules in materials science and catalysis. Their hydroxyl groups provide reactive sites for polymerization and antioxidant activity, while also enabling their function as key components in catalytic systems.

Environmental Transformation Pathways of Phenolic Compounds

Biodegradation Mechanisms and Microbial Consortia Studies

The biodegradation of phenolic compounds is a crucial mechanism for their removal from contaminated environments and is primarily carried out by diverse microbial communities. academicjournals.orgajol.info Bacteria, in particular, have demonstrated significant capabilities in degrading complex aromatic structures like bisphenols. scispace.comnih.gov Genera such as Sphingomonas, Sphingobium, Cupriavidus, and Pseudomonas are frequently implicated in the breakdown of these pollutants. nih.govresearchgate.net While specific studies on microbial consortia for the degradation of 3-(Hydroxyphenylmethyl)phenol are not extensively documented, the metabolic pathways established for other bisphenol analogues and phenols provide a robust framework for understanding its likely fate. scispace.comnih.gov The initial step in the aerobic biodegradation of phenols typically involves hydroxylation to form a catechol derivative, which is then susceptible to aromatic ring cleavage. frontiersin.orgmdpi.com

The ortho- or intradiol-cleavage pathway is a central route in the aerobic catabolism of aromatic compounds. jmb.or.kr This pathway is initiated by the enzyme catechol 1,2-dioxygenase (EC 1.13.11.1), which catalyzes the cleavage of the catechol ring between the two hydroxyl groups. nih.govjmb.or.kr This enzymatic reaction incorporates both atoms of a molecular oxygen molecule into the substrate, yielding cis,cis-muconic acid. nih.govscielo.br This dicarboxylic acid is then further metabolized through the β-ketoadipate pathway into intermediates of the central metabolism, such as succinyl-CoA and acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. mdpi.com

The activity of catechol 1,2-dioxygenase is a key indicator of the ortho-cleavage pathway being operative in a microbial consortium. frontiersin.org Studies on various bacteria, including species of Rhodococcus and Stenotrophomonas, have characterized these enzymes, noting their specificity for catechol and its substituted derivatives. jmb.or.krnih.gov For instance, the catechol 1,2-dioxygenase from Stenotrophomonas maltophilia strain KB2 exhibits high activity and is most active at a pH of 8.0 and a temperature of 40°C. nih.gov

Table 1: Characteristics of Representative Catechol 1,2-Dioxygenases

Feature Blastobotrys raffinosifermentans Acdo1p Stenotrophomonas maltophilia KB2 Rhodococcus rhodochrous N75
Substrate Affinity (Km for Catechol) 0.004 ± 0.001 mM nih.gov 12.18 µM nih.gov Low Km for halocatechols jmb.or.kr
Optimal pH 7.5 nih.gov 8.0 nih.gov 8.0 scielo.br
Optimal Temperature 25°C nih.gov 40°C nih.gov Not specified
Key Product cis,cis-muconic acid nih.gov cis,cis-muconic acid nih.gov Dicarboxylic acid jmb.or.kr

| Prosthetic Group | Fe³⁺ nveo.org | Not specified | Fe³⁺ jmb.or.kr |

An alternative route for catechol degradation is the meta- or extradiol-cleavage pathway, which is catalyzed by catechol 2,3-dioxygenase (EC 1.13.11.2). nih.govnih.gov This enzyme cleaves the aromatic ring adjacent to one of the hydroxyl groups, producing 2-hydroxymuconic semialdehyde. nih.govfrontiersin.org This intermediate is then funneled into the TCA cycle through a series of enzymatic reactions involving hydrolases and dehydrogenases. researchgate.net

The meta-cleavage pathway is often considered more prevalent for the degradation of substituted phenols. nih.govresearchgate.net The presence of catechol 2,3-dioxygenase activity is a strong indication that this pathway is active. nih.gov Bacteria like Pseudomonas fluorescens have been shown to utilize the meta-cleavage pathway to degrade phenol (B47542), with cells exhibiting high levels of catechol 2,3-dioxygenase activity. nih.govnih.gov This enzyme typically contains an Fe²⁺ ion in its active site. scielo.br Several studies have cloned and characterized catechol 2,3-dioxygenases from different bacterial strains, confirming their crucial role in the breakdown of aromatic pollutants. nih.govnih.gov

The initial and often rate-limiting step in the aerobic degradation of many phenolic compounds is their hydroxylation, a reaction frequently catalyzed by phenol hydroxylase (EC 1.14.13.7). mdpi.comnih.gov This enzyme introduces a second hydroxyl group onto the phenolic ring, typically in the ortho position to the existing one, to form catechol. nih.govebi.ac.uk This conversion is critical as catechol is the central intermediate that enters the ortho- or meta-cleavage pathways. frontiersin.org

Phenol hydroxylases are often multi-component enzymes. nih.gov For example, the phenol hydroxylase from Bacillus thermoglucosidasius A7 is a two-protein system consisting of an oxygenase component (PheA1) and an FAD reductase component (PheA2). nih.gov The reductase transfers electrons from NADH to FAD, and the reduced flavin is then used by the oxygenase to hydroxylate the phenol substrate. nih.gov Similarly, 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H) is another two-component monooxygenase that specifically catalyzes the o-hydroxylation of phenolic compounds, using NAD(P)H as an electron donor. mdpi.com The activity of these hydroxylases is a prerequisite for the subsequent ring-fission and complete mineralization of phenolic contaminants.

Table 2: Key Enzymes in Phenolic Compound Biodegradation

Enzyme EC Number Reaction Catalyzed Pathway
Phenol Hydroxylase 1.14.13.7 Phenol + NADH + H⁺ + O₂ → Catechol + NAD⁺ + H₂O nih.govebi.ac.uk Initial Hydroxylation
Catechol 1,2-Dioxygenase 1.13.11.1 Catechol + O₂ → cis,cis-Muconic acid nih.govscielo.br Ortho-Cleavage

| Catechol 2,3-Dioxygenase | 1.13.11.2 | Catechol + O₂ → 2-Hydroxymuconic semialdehyde nih.govfrontiersin.org | Meta-Cleavage |

Photodegradation Processes in Aqueous and Atmospheric Environments

In addition to biodegradation, phenolic compounds are subject to photodegradation in the environment, particularly in sunlit surface waters and the atmosphere. pnas.org This process involves the absorption of light energy, which can lead to the transformation of the parent compound into various byproducts. The photodegradation of phenols can be initiated directly by UV light or, more commonly, indirectly through reactions with photochemically generated reactive oxygen species. pnas.org

Hydroxyl radicals (•OH) are highly reactive, non-selective oxidizing agents that play a dominant role in the transformation of organic contaminants in both aqueous and atmospheric environments. researchgate.netmdpi.com They are generated through processes like the photolysis of hydrogen peroxide (H₂O₂) or nitrate (B79036). pnas.org The reaction between •OH and a phenolic compound typically proceeds via two main mechanisms: hydrogen atom abstraction from the phenolic hydroxyl group to form a phenoxyl radical, or electrophilic addition to the aromatic ring to form a hydroxycyclohexadienyl radical. nih.govresearchgate.net For many phenolic compounds, addition to the aromatic ring is the major pathway. acs.org These initial reactions lead to the formation of hydroxylated and ring-opened products, which can be more or less toxic than the parent compound. pnas.orgresearchgate.net

Peroxyl radicals (ROO•) and hydroperoxyl radicals (HOO•) also contribute to the oxidative degradation of phenolic compounds, although their reactivity is generally lower than that of hydroxyl radicals. nih.govmdpi.com Peroxyl radicals are formed in the presence of oxygen after an initial radical attack on the phenolic molecule. acs.org For instance, a hydroxycyclohexadienyl radical can react with O₂ to form a peroxy radical, which can then undergo further reactions, including self-reaction or elimination of HO₂•, to form various oxygenated products. acs.org These reactions are integral to the complex chain of events that constitute the atmospheric and aqueous-phase oxidation of phenolic pollutants. researchgate.net

Chemical Degradation in Environmental Matrices (e.g., Hydrolysis)

While biodegradation and photodegradation are major transformation pathways, chemical degradation can also contribute to the environmental fate of phenolic compounds. Hydrolysis, the reaction with water, is a potential degradation route for certain functional groups. However, for a compound like this compound, which consists of stable aromatic rings linked by a C-C bond, direct hydrolysis under typical environmental pH conditions (pH 5-9) is expected to be a very slow and likely insignificant process. The C-C and C-O bonds of the phenol groups are generally resistant to hydrolysis. libretexts.org

More significant chemical degradation may occur under specific conditions, such as in highly alkaline industrial wastewater. mdpi.com At a high pH, phenoxide ions are formed, which can be more susceptible to oxidation. Furthermore, other chemical reactions, such as oxidation by metal oxides (e.g., manganese dioxide) present in soils and sediments, can contribute to the transformation of phenolic compounds, although these processes are highly dependent on the specific environmental matrix.

Fate and Transport of Phenolic Compounds in Natural Systems (Mechanistic Aspects)

The environmental fate and transport of phenolic compounds, including this compound, are governed by a complex interplay of physical, chemical, and biological processes. These mechanisms determine the compound's distribution, persistence, and potential for exposure in various environmental compartments such as soil, water, and air. While specific data for this compound is scarce, its behavior can be inferred from studies on its isomers, known collectively as Bisphenol F (BPF), and other related phenolic compounds like Bisphenol A (BPA) and phenol itself. This compound is an isomer of BPF, and its environmental behavior is expected to be similar to that of other BPF isomers (e.g., 4,4'-BPF, 2,4'-BPF, and 2,2'-BPF). nih.govresearchgate.net

The primary mechanisms dictating the fate and transport of these compounds in natural systems include adsorption-desorption, volatilization, and leaching. These processes are influenced by the physicochemical properties of the compound and the characteristics of the environmental matrix.

Adsorption and Desorption

Adsorption to soil and sediment particles is a critical process that influences the mobility and bioavailability of phenolic compounds. The extent of adsorption is largely dependent on the organic matter content of the soil, clay content, and the compound's hydrophobicity, often expressed as the octanol-water partition coefficient (Kow). ccme.ca

Research on isomers of this compound, such as Bisphenol F (BPF), indicates that soil organic matter (SOM) plays a crucial role in their retention. nih.govresearchgate.net Studies have shown that the mobility of BPF isomers can vary in soils with high SOM content. nih.gov Hydrophobicity is a primary driver for the adsorption of bisphenols to soil, but hydrogen bonding also significantly influences the differential adsorption of BPF isomers. nih.gov For instance, the transport of BPS and 4,4'-BPF in saturated soils was found to be significantly greater than that of BPA, suggesting lower adsorption. nih.gov

The process is reversible, and desorption can release the compounds back into the soil solution, making them available for transport or degradation. Desorption kinetics for bisphenols have been observed to be faster after the aging of plastic materials they might be sorbed to. nih.gov The presence of dissolved organic matter (DOM) can enhance the sorption capacity for bisphenols in some cases. nih.gov

Interactive Table: Adsorption and Mobility of Bisphenol Isomers in Soil

CompoundSoil TypeOrganic Matter Content (%)Adsorption AffinityMobilityReference
Bisphenol A (BPA) Saturated SoilsVariedHigher than BPS & 4,4'-BPFLower nih.gov
Bisphenol S (BPS) Saturated SoilsVariedLower than BPAHigher nih.gov
4,4'-Bisphenol F (4,4'-BPF) Saturated SoilsVariedLower than BPAHigher nih.govresearchgate.net
2,2'-Bisphenol F (2,2'-BPF) Saturated SoilsHighVariableHigh researchgate.net
2,4'-Bisphenol F (2,4'-BPF) Saturated SoilsHighVariableHigh researchgate.net

This table illustrates the comparative adsorption and mobility of different bisphenol compounds in soil, highlighting the higher potential mobility of BPF isomers compared to BPA.

Volatilization

Volatilization is the process by which a substance transitions from a solid or liquid phase to a gaseous phase and enters the atmosphere. For phenolic compounds, volatilization from water or soil surfaces is generally not considered a major transport pathway due to their relatively low vapor pressures and high water solubility. dcceew.gov.au For phenol, the estimated half-life due to volatilization from a model river is 88 days. researchgate.net While some volatilization can occur from surface soils, these compounds predominantly exist in the vapor phase in the atmosphere, where they are subject to rapid degradation. ccme.ca The low Henry's Law constant for phenol further indicates that volatilization from water surfaces is not a significant fate process.

Leaching

Leaching is the process by which water-soluble substances are washed out from soil or waste. It is a primary mechanism for the transport of phenolic compounds from the soil surface to groundwater. The potential for leaching is inversely related to the compound's adsorption to soil particles. Compounds with low soil sorption coefficients (Koc) and high water solubility are more likely to leach. www.gov.uk

Studies on phenol indicate that it is highly mobile in soil, and due to its rapid biodegradation, it is generally not found in groundwater except in cases of significant releases. cdc.gov However, alternatives to BPA, such as BPS and BPF isomers, have been shown to have higher mobility in saturated soils, posing a potential risk to groundwater quality. nih.gov The transport of BPF isomers through soil columns has demonstrated that they can be more mobile than BPA, suggesting a higher leaching potential. nih.govresearchgate.net This is a significant concern as it implies that these compounds can more readily contaminate underlying aquifers. The continuous cycle of synthesis, deposition, decomposition, and chemical immobilization of phenolic compounds in the soil-plant system further influences their leaching potential. mdpi.com

Interactive Table: Environmental Fate Parameters of Related Phenolic Compounds

CompoundLog KowWater Solubility (mg/L)Half-life in SoilVolatilization PotentialLeaching PotentialReference
Phenol 1.4687,000< 5 daysLow to ModerateHigh ccme.cawww.gov.uk
Bisphenol A (BPA) 3.32120-30030-360 daysLowModerate nih.gov
Bisphenol F (BPF) 3.09 (est.)1,570 (est.)30-360 daysLowHigh nih.gov
Bisphenol S (BPS) 1.651,100135-1621 daysLowHigh nih.govmdpi.com

This table provides key environmental parameters for phenol and common bisphenols, indicating their potential behavior in the environment. Note that values for BPF are often estimated based on its structure and comparison to other bisphenols.

Q & A

Q. Basic

  • PPE : NIOSH-approved respirators (N95) for particulate control (PAC-1: 2.1 mg/m³) and nitrile gloves.
  • Ventilation : Local exhaust ventilation to limit aerosol formation.
  • Storage : Dry, cool conditions (<25°C) in sealed containers.
  • Spills : Absorb with inert materials (diatomaceous earth) and avoid drainage contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.